molecular formula C8H9NOS B8320679 1-(Thiophen-2-YL)pyrrolidin-2-one

1-(Thiophen-2-YL)pyrrolidin-2-one

Cat. No.: B8320679
M. Wt: 167.23 g/mol
InChI Key: ULFKNSKUUSXLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-YL)pyrrolidin-2-one is a heterocyclic compound that features a thiophene ring fused to a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-YL)pyrrolidin-2-one typically involves the condensation of thiophene derivatives with pyrrolidinone precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-thiophen-2-ylpyrrolidin-2-one

InChI

InChI=1S/C8H9NOS/c10-7-3-1-5-9(7)8-4-2-6-11-8/h2,4,6H,1,3,5H2

InChI Key

ULFKNSKUUSXLOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %) and K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 11 mol %), dodecane (235 μL), 2-iodothiophene (115 μL, 1.04 mmol), 2-pyrrolidinone (94 μL, 1.24 mmol) and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 1:1; 20 mL fractions). Fractions 9-15 provided 174 mg (100% yield) of the product as white crystals. 1H NMR (400 MHz, CDCl3): δ 6.95 (dd, J=5.5, 1.3 Hz, 1H), 6.90 (dd, J=5.5, 3.7 Hz, 1H), 6.55 (dd, J=3.7, 1.3 Hz, 1H), 3.92 (t, J=7.4 Hz, 2H), 2.66 (t, J=7.4 Hz, 2H), 2.27 (p, J=7.4 Hz, 2H). 13C NMR (100 MHz, CDCl3): δ 172.4, 140.9, 124.2, 118.4, 110.9, 49.2, 31.7, 18.3.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
235 μL
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
K3PO4
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2 mg
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

Using general procedure C, 2-bromothiophene was coupled with 2-pyrrolidinone with the reaction time of 16 h. Chromatography gave 158 mg (95%) of the title compound as a solid. 1H NMR (CDCl3, 300 MHz): δ 6.94-6.86 (m, 2H), 6.53 (br s, 1H), 3.89 (t, 2H, J=7.2 Hz), 2.63 (t, 2H, J=8.1 Hz), 2.24 (p, 2H, J=7.5 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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